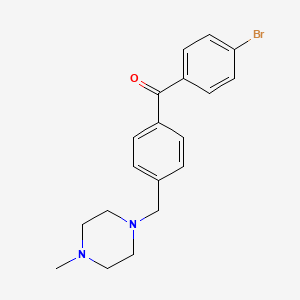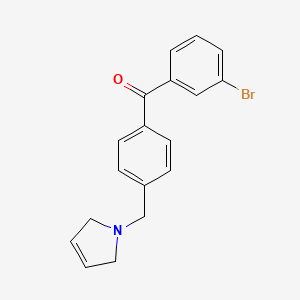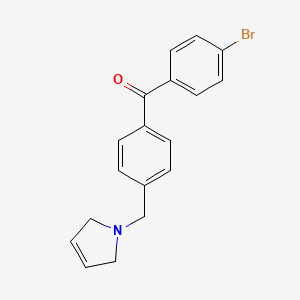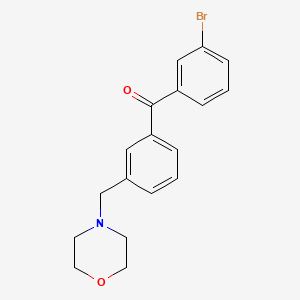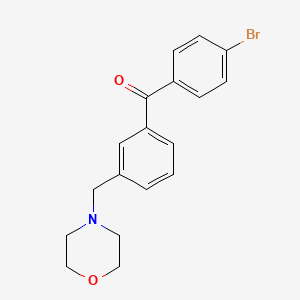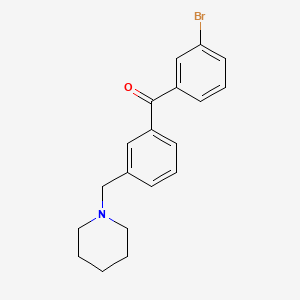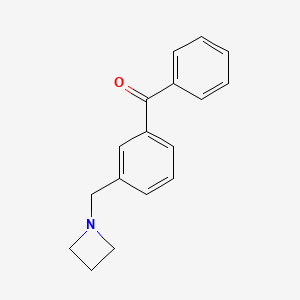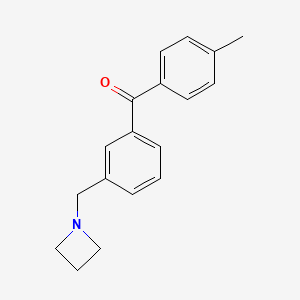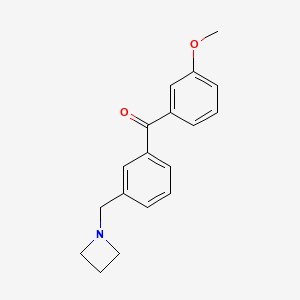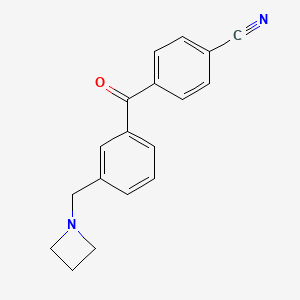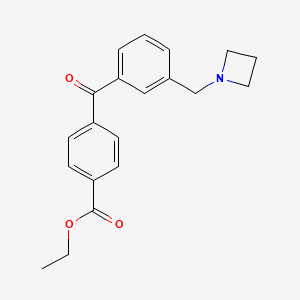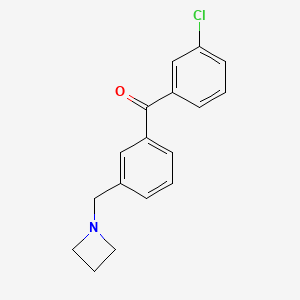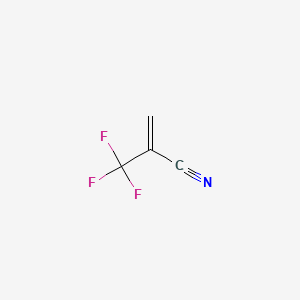
2-(Trifluoromethyl)acrylonitrile
説明
2-(Trifluoromethyl)acrylonitrile is a chemical compound that contains a trifluoromethyl group attached to an acrylonitrile moiety. It is a highly electron-withdrawing monomer due to the presence of the trifluoromethyl group, which can influence its reactivity and polymerization behavior .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)acrylonitrile and related compounds has been explored through various methods. One approach involves the electrooxidation of trifluoroacetic acid in the presence of acrylonitrile, leading to the formation of 2,3-bis(2,2,2-trifluoroethyl)succinonitrile . Another method described the copper-catalyzed synthesis of β-trifluoromethylated acrylonitriles, which allows for the direct assembly of acrylonitriles from readily available starting materials .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(trifluoromethyl)acrylonitrile has been determined using techniques such as X-ray diffraction analysis. For instance, the absolute molecular structure of a semiconducting material containing the 2-(trifluoromethyl)acrylonitrile unit was elucidated, providing insights into its solid-state arrangement . Additionally, the crystal and molecular structures of trifluoroacrylonitrile, a closely related compound, were determined at low temperatures, offering detailed information on bond lengths and angles .
Chemical Reactions Analysis
2-(Trifluoromethyl)acrylonitrile can undergo various chemical reactions due to its electron-withdrawing nature. It has been reported that the compound can be homopolymerized under anionic conditions, although radical initiators often fail to induce homopolymerization. However, successful homopolymerization under specific radical and pH conditions has been recently achieved . Furthermore, the compound can participate in [3+2] cycloaddition reactions to form 2H-1,2,3-triazoles, showcasing its versatility in synthesizing heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)acrylonitrile derivatives are influenced by the trifluoromethyl group. These properties make the compounds suitable for high-tech applications, including lithography, polymer electrolyte membranes for fuel cells, and nanocomposites . The presence of the trifluoromethyl group also affects the polymerization behavior, as seen in the polymerization of acrylonitrile catalyzed by yttrium-based catalysts, which results in polyacrylonitriles with different configurations and structures .
科学的研究の応用
Application in Organic Chemistry: Synthesis of 2-Trifluoromethylindoles
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-(Trifluoromethyl)acrylonitrile is used in the synthesis of 2-trifluoromethylindoles. Indole compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .
- Methods of Application or Experimental Procedures : An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF 3 SO 2 Na under metal-free conditions is described, which selectively introduces trifluoromethyl to indoles on the C2 position .
- Results or Outcomes : The desired product can be obtained in 0.7 g yield .
Application in Organic Chemistry: Transition Metal-Mediated Trifluoromethylation Reactions
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-(Trifluoromethyl)acrylonitrile is used in transition metal-mediated trifluoromethylation reactions. These reactions are important for the incorporation of a trifluoromethyl group into organic motifs, which is a common feature in more than 20% of pharmaceutical and agrochemical products .
- Methods of Application or Experimental Procedures : The trifluoromethylation reactions involve the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
Application in Organic Chemistry: Visible-Light-Driven Photoredox Catalysis
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-(Trifluoromethyl)acrylonitrile is used in visible-light-driven photoredox catalysis. This process involves the reaction of alkenes with Langlois reagent, CF 3 SO 2 Na 1e, as the CF 3 radical precursor .
- Methods of Application or Experimental Procedures : The reaction takes place in the presence of N-Me-9-mesityl acridinium salt (Acr + –Mes) as photoredox catalyst and TFE (2,2,2-trifluoroethanol) 18 with/without thiophenols 19 as H-atom donors .
- Results or Outcomes : The reaction provides the hydrotrifluoromethylated product .
Safety And Hazards
特性
IUPAC Name |
2-(trifluoromethyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N/c1-3(2-8)4(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOYJCHWYPGFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191511 | |
| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)acrylonitrile | |
CAS RN |
381-84-0 | |
| Record name | 2-(Trifluoromethyl)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)acrylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acrylonitrile, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)acrylonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S3L5SKQ3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



